Cas no 1326845-28-6 (6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine)

6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine structure
1326845-28-6 structure
商品名:6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
CAS番号:1326845-28-6
MF:C21H22FN3OS
メガワット:383.482286930084
CID:5322283

6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine 化学的及び物理的性質

名前と識別子

    • [6-fluoro-4-(2-thiophen-2-ylethylamino)quinolin-3-yl]-piperidin-1-ylmethanone
    • 6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
    • インチ: 1S/C21H22FN3OS/c22-15-6-7-19-17(13-15)20(23-9-8-16-5-4-12-27-16)18(14-24-19)21(26)25-10-2-1-3-11-25/h4-7,12-14H,1-3,8-11H2,(H,23,24)
    • InChIKey: KFBLAQKUWOYWDE-UHFFFAOYSA-N
    • ほほえんだ: C(C1=C(NCCC2SC=CC=2)C2C(N=C1)=CC=C(F)C=2)(N1CCCCC1)=O

6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-6761-5mg
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
5mg
$69.0 2023-09-07
Life Chemicals
F6609-6761-15mg
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
15mg
$89.0 2023-09-07
Life Chemicals
F6609-6761-2μmol
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
2μmol
$57.0 2023-09-07
Life Chemicals
F6609-6761-4mg
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
4mg
$66.0 2023-09-07
Life Chemicals
F6609-6761-20mg
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
20mg
$99.0 2023-09-07
Life Chemicals
F6609-6761-50mg
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
50mg
$160.0 2023-09-07
Life Chemicals
F6609-6761-2mg
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
2mg
$59.0 2023-09-07
Life Chemicals
F6609-6761-3mg
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
3mg
$63.0 2023-09-07
Life Chemicals
F6609-6761-30mg
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
30mg
$119.0 2023-09-07
Life Chemicals
F6609-6761-1mg
6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine
1326845-28-6
1mg
$54.0 2023-09-07

6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine 関連文献

6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amineに関する追加情報

Introduction to 6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine (CAS No. 1326845-28-6)

6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine, identified by its CAS number 1326845-28-6, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the quinoline scaffold, a heterocyclic structure widely recognized for its biological activity and therapeutic potential. The presence of multiple functional groups, including a fluoro substituent, a piperidine carbonyl moiety, and an N-[2-(thiophen-2-yl)ethyl] side chain, contributes to its unique chemical properties and biological interactions.

The fluoro group at the 6-position of the quinoline ring is a critical feature that enhances the metabolic stability and binding affinity of the molecule. Fluorine atoms are frequently incorporated into pharmaceuticals due to their ability to modulate electronic properties, improve lipophilicity, and extend half-life. In this context, the fluoro substituent in 6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine likely plays a pivotal role in optimizing its pharmacokinetic profile.

The piperidine moiety at the 3-position introduces a nitrogen-rich heterocycle that is commonly found in bioactive molecules. Piperidine derivatives are known for their role in central nervous system (CNS) drugs, cardiovascular agents, and antiviral medications due to their ability to interact with various biological targets. The piperidine carbonyl group in this compound suggests potential interactions with enzymes or receptors that involve amide bonds, which are prevalent in biological systems.

The N-[2-(thiophen-2-yl)ethyl] side chain adds another layer of complexity to the molecule. Thiophene derivatives are well-documented for their pharmacological activities, including antimicrobial, antifungal, and anti-inflammatory properties. The thiophen-2-yl group in this context may contribute to the compound's ability to modulate specific biological pathways. Additionally, the ethyl chain provides a flexible linker that can influence both solubility and binding interactions.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such complex molecules with high precision. Studies suggest that the quinoline scaffold in 6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-yl)ethyl]quinolin-4-amine can effectively interact with target proteins through hydrophobic and electrostatic interactions. The combination of these functional groups may enhance its affinity for specific receptors or enzymes involved in disease pathways.

In vitro studies have begun to explore the potential applications of this compound in various therapeutic areas. Preliminary data indicate that it may exhibit inhibitory activity against certain kinases and other enzymes implicated in cancer progression. The fluoro group's influence on metabolic stability suggests that this compound could have a prolonged half-life, making it a promising candidate for long-term therapeutic use.

The thiophen-2-yl moiety has also been investigated for its potential role in modulating inflammatory responses. Thiophene derivatives are known to interact with lipid rafts and membrane receptors, which are critical components in inflammatory signaling pathways. This suggests that 6-fluoro-3-(piperidine-1-carbonyl)-N-[2-(thiophen-2-y l)ethyl]quinolin -4 -amine could be developed into a novel anti-inflammatory agent.

Furthermore, the piperidine carbonyl group may facilitate interactions with proteases and other enzyme systems involved in cellular signaling. This has opened up possibilities for exploring its potential in treating neurological disorders where enzyme dysregulation is a key factor. The structural flexibility provided by the ethyl chain allows for fine-tuning of molecular properties such as solubility and bioavailability, which are crucial for drug development.

The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex quinoline core efficiently. The introduction of each functional group must be carefully optimized to maintain structural integrity and biological activity.

As research continues, interdisciplinary approaches combining synthetic chemistry, computational biology, and pharmacology will be essential for unlocking the full potential of compounds like 6-fluoro -3 -( piperidine -1 -carbonyl ) -N-[ 2 -( thiophen - 2 - y l ) ethyl ] quinolin -4 -amine (CAS No. 1326845 -28 -6). The integration of machine learning algorithms for predicting drug-like properties has further accelerated the discovery process by identifying promising candidates faster than traditional methods alone.

The future prospects of this molecule are promising, with ongoing studies aimed at elucidating its mechanism of action and optimizing its pharmacological profile. Collaborative efforts between academic institutions and pharmaceutical companies will be crucial in translating these findings into clinical applications that benefit patients worldwide.

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